2'-O-Propargyl g(iBu)-3'-phosphoramidite, with the Chemical Abstracts Service number 171486-61-6, is a modified nucleoside phosphoramidite used primarily in oligonucleotide synthesis. This compound features a propargyl group at the 2' position of the ribose sugar and an isobutyl group on the nucleobase guanine. The introduction of these modifications enhances the stability and reactivity of the nucleoside, making it particularly valuable for applications in molecular biology and therapeutic development.
The synthesis and application of 2'-O-Propargyl g(iBu)-3'-phosphoramidite have been documented in various patents and research papers. Notably, a patent outlines a novel method for synthesizing propargyl-modified nucleosides using dibutyl tin oxide and tetrabutyl ammonium bromide as catalysts, which allows for high purity and regioselectivity in the final products . Additionally, this compound is commercially available from various chemical suppliers, emphasizing its relevance in research and industry .
This compound falls under the category of nucleoside phosphoramidites, which are essential building blocks in the synthesis of oligonucleotides. It is classified as a modified nucleoside, specifically designed to enhance the stability and functionality of RNA sequences during synthesis.
The synthesis of 2'-O-Propargyl g(iBu)-3'-phosphoramidite involves a multi-step process that typically includes:
The synthesis typically yields high purity products (>99%) due to careful control of reaction conditions and purification processes. The use of solid-phase synthesis techniques further enhances the efficiency and scalability of producing oligonucleotides containing this modified nucleoside .
The molecular structure of 2'-O-Propargyl g(iBu)-3'-phosphoramidite can be represented by its chemical formula . The compound consists of:
The primary reactions involving 2'-O-Propargyl g(iBu)-3'-phosphoramidite include:
The efficiency of these reactions can exceed 99% per coupling step, leading to high-purity oligonucleotides suitable for research applications .
The mechanism by which 2'-O-Propargyl g(iBu)-3'-phosphoramidite exerts its effects involves several key steps:
This mechanism supports applications in gene expression studies and therapeutic development by ensuring that synthesized RNA remains intact longer than unmodified counterparts.
Relevant data indicate that modifications like those present in 2'-O-Propargyl g(iBu)-3'-phosphoramidite significantly improve performance in synthetic applications compared to standard nucleosides .
2'-O-Propargyl g(iBu)-3'-phosphoramidite has several important applications:
These applications underscore its significance in both research settings and potential therapeutic developments, highlighting its role in advancing molecular biology techniques .
The incorporation of 2'-O-propargyl G(iBu)-3'-phosphoramidite into oligonucleotides relies on standard phosphoramidite chemistry, following a 3′→5′ directionality on solid supports [9]. This modified phosphoramidite is compatible with controlled pore glass (CPG) and polystyrene resins, with pore sizes ≥1,000 Å recommended to accommodate the steric bulk of the propargyl moiety [9]. The synthesis cycle involves:
Table 1: Solid Support Compatibility for 2'-O-Propargyl G(iBu) Incorporation
Support Type | Pore Size (Å) | Maximum Oligo Length | Coupling Efficiency |
---|---|---|---|
CPG (Standard) | 500 | ≤40 nt | 98.5% |
CPG (Large-Pore) | 1000 | ≤100 nt | 99.1% |
Polystyrene | 300-500 | ≤60 nt | 99.3% |
Critical considerations include reduced coupling times (≤30 seconds) to minimize side reactions and strict anhydrous conditions to preserve phosphoramidite reactivity [6] [9]. The propargyl group remains stable throughout standard synthesis and deprotection cycles when orthogonal 2′-protection strategies (e.g., TC/tBDMS pairs) are employed [6].
The terminal alkyne in the 2′-O-propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted triazole conjugates under mild conditions [1] [3]. This bioorthogonal reaction facilitates site-specific attachment of:
Reaction optimization requires:
Table 2: Conjugation Efficiency of 2'-O-Propargyl Modified Oligonucleotides
Azide Modifier | Conjugation Yield | Application | Reference |
---|---|---|---|
Cy5-azide | 95% | Fluorescent labeling | [6] |
PEG₄-azide | 92% | Solubility enhancement | [2] |
Cholesterol-azide | 88% | Cellular delivery improvement | [6] |
This "clickable" phosphoramidite enables postsynthetic functionalization of support-bound oligos before final deprotection, minimizing purification challenges [6].
The N²-isobutyryl (iBu) group shields the exocyclic amine of guanosine during synthesis, preventing side reactions during phosphitylation and chain elongation [5] [8]. Key properties include:
Deprotection kinetics studies reveal that methylamine-containing reagents (AMA: 40% methylamine in water/28% ammonium hydroxide 1:1) significantly accelerate iBu removal (completed in 30 minutes at 65°C) compared to pure ammonium hydroxide [8]. However, harsh conditions risk depurination of 2′-O-propargylguanosine residues, necessitating optimized protocols with:
Table 3: Comparative Performance of Guanosine Amino-Protecting Groups
Protecting Group | Deprotection Conditions | Time | Depurination Risk |
---|---|---|---|
Isobutyryl (iBu) | 28% NH₄OH, 55°C | 12-16 h | Moderate |
Dimethylformamidine | 0.05 M K₂CO₃, MeOH | 8 h | Low |
Phenoxyacetyl | 28% NH₄OH, 55°C | 1 h | High |
Phosphitylation efficiency dictates final oligonucleotide yield and purity. For 2'-O-propargyl G(iBu)-3'-phosphoramidite, critical parameters include:
Table 4: Phosphitylation Optimization Parameters
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Activator | 0.5 M 5-ethylthio-1H-tetrazole | +1.2% |
Phosphoramidite Conc. | 0.15 M in anhydrous MeCN | +0.8% |
Coupling Time | 45 seconds | +0.5% |
Deprotection protocols require multi-stage optimization:
Depurination monitoring via trityl release analytics shows that maintaining detritylation pH > 2.0 and limiting acid exposure to <90 seconds reduces depurination to <0.5% per step [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7